molecular formula C12H15ClO2 B8412828 5-Chloro-2-p-tolylpentanoic acid

5-Chloro-2-p-tolylpentanoic acid

Cat. No.: B8412828
M. Wt: 226.70 g/mol
InChI Key: VZNFYBOLRLKJQT-UHFFFAOYSA-N
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Description

5-Chloro-2-p-tolylpentanoic acid (C₁₂H₁₅ClO₂, molecular weight: 226.70 g/mol) is a chlorinated carboxylic acid derivative featuring a p-tolyl (4-methylphenyl) substituent at the second carbon and a chlorine atom at the fifth carbon of a pentanoic acid backbone. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine atom enhances electrophilic reactivity, while the carboxylic acid group enables salt formation and esterification.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

5-chloro-2-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15ClO2/c1-9-4-6-10(7-5-9)11(12(14)15)3-2-8-13/h4-7,11H,2-3,8H2,1H3,(H,14,15)

InChI Key

VZNFYBOLRLKJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCCCl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their distinguishing features are compared below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Structural Features
5-Chloro-2-p-tolylpentanoic acid C₁₂H₁₅ClO₂ Chloro, carboxylic acid, p-tolyl Aromatic ring enhances lipophilicity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ Hydroxy, carbamate, carboxylic acid Polar carbamate group increases solubility
5-Chloro-2-thienoic acid C₅H₃ClO₂S Chloro, carboxylic acid, thiophene Thiophene ring enables π-conjugation
5-Chloro-2-pentanone C₅H₉ClO Chloro, ketone Ketone group facilitates nucleophilic reactions

Physicochemical Properties

  • Solubility: The p-tolyl group in this compound reduces water solubility compared to analogs with polar substituents (e.g., 5-hydroxy-2-carbamate-pentanoic acid) .
  • Acidity: The chlorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) relative to non-chlorinated analogs (pKa ~4.5–5.0).
  • Thermal Stability: Aromatic substituents (p-tolyl, thienyl) enhance thermal stability compared to aliphatic analogs like 5-chloro-2-pentanone .
Table 2: Physicochemical Comparison
Compound Name Solubility in Water pKa (Carboxylic Acid) Melting Point (°C)
This compound Low ~2.8 145–150 (est.)
5-Hydroxy-2-carbamate-pentanoic acid Moderate ~3.5 90–95
5-Chloro-2-thienoic acid Low ~2.6 160–165

Research Findings and Gaps

  • Synthetic Routes : Friedel-Crafts alkylation is critical for introducing the p-tolyl group, whereas thienyl analogs are synthesized via thiophene functionalization .
  • Crystal Packing : The p-tolyl group induces dense crystal packing via van der Waals interactions, contrasting with the hydrogen-bonding networks of hydroxy/carbamate analogs .
  • Data Gaps: Limited toxicological and ecotoxicological studies necessitate further research, particularly for industrial-scale applications.

Q & A

Q. How do surface interactions (e.g., with glassware or chromatography resins) affect experimental outcomes?

  • Methodological Answer : Pre-treat glassware with silanizing agents to minimize adsorption. For chromatography, test alternative stationary phases (e.g., C8 vs. C18) and mobile phase modifiers (e.g., formic acid). Use microspectroscopic imaging to analyze surface adsorption patterns .

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